2,3-Dibromo-2-(bromomethyl)butanoyl chloride
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Overview
Description
2,3-Dibromo-2-(bromomethyl)butanoyl chloride: is an organobromine compound that features a butanoyl chloride backbone with three bromine atoms attached
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromo-2-(bromomethyl)butanoyl chloride typically involves the bromination of butanoyl chloride derivatives. One common method is the bromination of 2-(bromomethyl)butanoyl chloride using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and bromine concentration, to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dibromo-2-(bromomethyl)butanoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as hydroxide ions, leading to the formation of corresponding alcohols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Addition Reactions: The compound can participate in addition reactions with nucleophiles, leading to the formation of new carbon-bromine bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Elimination Reactions: Strong bases such as sodium ethoxide or potassium tert-butoxide are used.
Addition Reactions: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed:
Substitution Reactions: Alcohols and other substituted derivatives.
Elimination Reactions: Alkenes.
Addition Reactions: New organobromine compounds with extended carbon chains.
Scientific Research Applications
Chemistry: 2,3-Dibromo-2-(bromomethyl)butanoyl chloride is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.
Biology: In biological research, this compound is used to study the effects of brominated organic compounds on biological systems. It can be used to investigate the mechanisms of action of brominated compounds in cellular processes.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its unique structure allows for the design of molecules with specific biological activities.
Industry: In the industrial sector, this compound is used in the production of flame retardants, plasticizers, and other specialty chemicals. Its bromine content makes it effective in enhancing the flame-retardant properties of materials.
Mechanism of Action
The mechanism of action of 2,3-Dibromo-2-(bromomethyl)butanoyl chloride involves the interaction of its bromine atoms with nucleophiles. The bromine atoms act as electrophilic centers, attracting nucleophiles and facilitating substitution or addition reactions. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used.
Comparison with Similar Compounds
2,2-Bis(bromomethyl)propane-1,3-diol: This compound has a similar bromine content but features a different backbone structure.
2,3-Dibromo-1-propanol: Another brominated compound with a simpler structure.
2,2-Dimethylpropan-1-ol, tribromo derivative: A compound with a similar bromine arrangement but different functional groups.
Uniqueness: 2,3-Dibromo-2-(bromomethyl)butanoyl chloride is unique due to its specific arrangement of bromine atoms and the presence of a butanoyl chloride backbone. This structure imparts distinct chemical properties, making it valuable for specific applications in organic synthesis and industrial chemistry.
Properties
CAS No. |
61779-92-8 |
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Molecular Formula |
C5H6Br3ClO |
Molecular Weight |
357.26 g/mol |
IUPAC Name |
2,3-dibromo-2-(bromomethyl)butanoyl chloride |
InChI |
InChI=1S/C5H6Br3ClO/c1-3(7)5(8,2-6)4(9)10/h3H,2H2,1H3 |
InChI Key |
HTDZUSHJUAEAEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(CBr)(C(=O)Cl)Br)Br |
Origin of Product |
United States |
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